
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The specific steps are as follows:
Condensation Reaction: Pyrrole is reacted with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Cyclization: The resulting product undergoes cyclization to form the porphyrin core.
Oxidation: The intermediate is then oxidized to form the final porphyrin derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactors: Using large-scale reactors to carry out the condensation and cyclization reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced porphyrin derivatives.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .
Scientific Research Applications
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in mimicking natural porphyrins like heme.
Medicine: Explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin involves its ability to interact with light and other molecules. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can kill cancer cells. The molecular targets and pathways involved include cellular membranes and various biomolecules that are susceptible to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Another synthetic porphyrin derivative with phenyl groups attached to the porphyrin core.
5,10,15,20-Tetra(4-pyridyl)porphyrin: A similar compound with pyridyl groups attached to the porphyrin core.
Uniqueness
This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C42H28N6 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
5,10-diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,45-46H |
InChI Key |
RXIGYMUHRIJHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


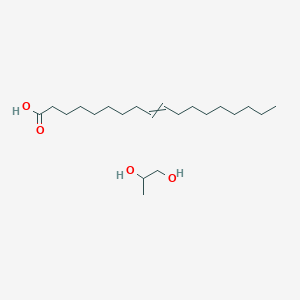
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
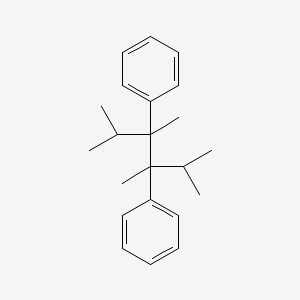
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
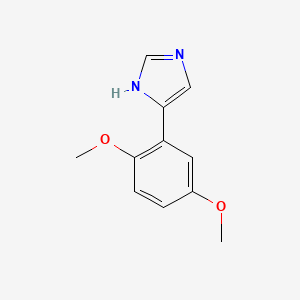

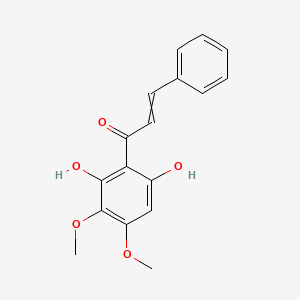
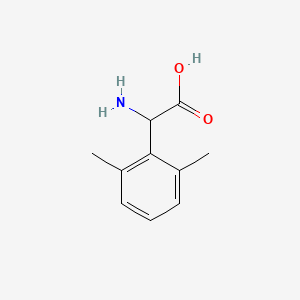
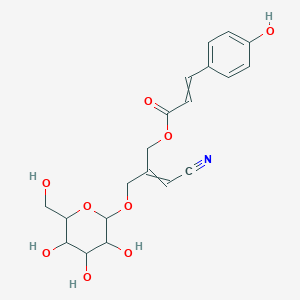
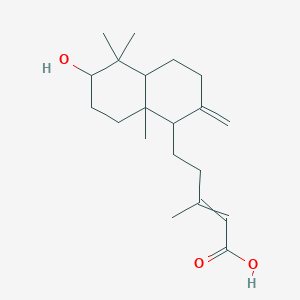
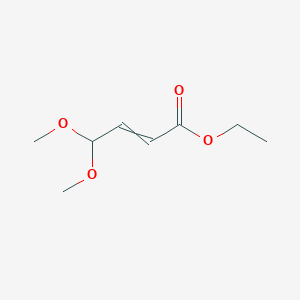
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)


